![molecular formula C18H16F2N2O3 B2776213 3-(benzo[d][1,3]dioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide CAS No. 2034488-61-2](/img/structure/B2776213.png)
3-(benzo[d][1,3]dioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzo[d][1,3]dioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a difluorophenyl group, and a pyrrolidine carboxamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by cyclization of catechol with dichloromethane under basic conditions.
Introduction of the difluorophenyl group: This step involves the reaction of the benzo[d][1,3]dioxole intermediate with a difluorophenyl reagent, often through a halogenation reaction.
Formation of the pyrrolidine carboxamide: The final step involves the coupling of the difluorophenyl-benzo[d][1,3]dioxole intermediate with a pyrrolidine carboxamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction could produce various alcohols or amines.
科学的研究の応用
Medicinal Chemistry
Antibacterial Activity
Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antibacterial properties. For instance, a series of compounds similar to 3-(benzo[d][1,3]dioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide have shown high activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus . This suggests that the compound could be further explored for developing new antibacterial agents.
Antitumor Activity
The compound's structural features may also contribute to its antitumor potential. Similar compounds have been investigated for their ability to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression. Studies have shown that certain analogues can inhibit IDO1 at low nanomolar levels across various cancer cell lines . This positions the compound as a candidate for further research in cancer therapeutics.
Pharmacological Applications
Pharmaceutical Formulations
The solid-state forms of this compound have been formulated into pharmaceutical compositions. These formulations include amorphous and crystalline forms that can enhance bioavailability and stability . The incorporation of this compound into drug delivery systems could provide innovative approaches to treating bacterial infections and cancers.
Combination Therapies
Research has suggested that this compound can be combined with other therapeutic agents to enhance efficacy. For example, it may be used alongside mucolytic agents or anti-inflammatory drugs to treat respiratory conditions effectively . The potential for combination therapies highlights the versatility of this compound in addressing multiple health issues.
Case Studies
作用機序
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one: This compound shares the benzo[d][1,3]dioxole moiety but differs in its aliphatic chain structure.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Similar in having the benzo[d][1,3]dioxole group but contains a carboxylic acid functional group instead of a carboxamide.
Uniqueness
3-(benzo[d][1,3]dioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide is unique due to the combination of its structural features, including the benzo[d][1,3]dioxole moiety, difluorophenyl group, and pyrrolidine carboxamide. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
生物活性
3-(benzo[d][1,3]dioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a pyrrolidine core substituted with a benzo[d][1,3]dioxole moiety and a difluorophenyl group. This unique arrangement is believed to contribute to its biological activity.
Antibacterial Activity
Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant antibacterial properties. For instance, related compounds have shown high antibacterial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain derivatives had minimal inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus . While specific data on the target compound is limited, the structural similarities suggest potential antibacterial efficacy.
Anticancer Activity
The compound's structural features may also confer antiproliferative properties against various cancer cell lines. In related research, compounds with similar frameworks were tested against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting moderate activity . Further studies are needed to evaluate the specific anticancer effects of this compound.
Modulation of ABC Transporters
Another area of interest is the compound's potential role as a modulator of ATP-binding cassette (ABC) transporters. These transporters are crucial in drug absorption and resistance mechanisms. Compounds with similar structures have been investigated for their ability to enhance drug delivery in cystic fibrosis models by modulating these transporters .
Study 1: Antibacterial Screening
In a study involving the synthesis of various benzo[d][1,3]dioxole derivatives, researchers conducted agar diffusion tests to assess antibacterial activity. The findings highlighted that compounds with similar structural motifs showed promising results against pathogenic bacteria, supporting further investigation into the target compound's potential .
Study 2: Anticancer Evaluation
A comparative study on the antiproliferative effects of dioxole-containing compounds revealed that some derivatives exhibited significant cytotoxicity against cancer cell lines. The study measured IC50 values and found that modifications to the dioxole structure could enhance anticancer activity . This suggests that this compound may warrant similar exploration.
Data Summary
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c19-13-2-1-3-14(20)17(13)21-18(23)22-7-6-12(9-22)11-4-5-15-16(8-11)25-10-24-15/h1-5,8,12H,6-7,9-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBLQSGOQJKXLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。